Imidazo[1,2-a]pyridin-6-amine
Overview
Description
Imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-amine has been recognized as a significant compound in medicinal chemistry due to its wide range of applications . It has been identified as an important scaffold for the development of antituberculosis agents . The compound has been found to inhibit glutamine synthetase (MtGS) , a potential target for Mycobacterium tuberculosis (Mtb) drug development .
Mode of Action
It is known that the compound interacts with its targets, leading to significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Biochemical Pathways
It is known that the compound exhibits significant activity against mdr-tb and xdr-tb, suggesting that it may affect the biochemical pathways related to these diseases .
Pharmacokinetics
One of the compounds in the same class, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
This compound has been found to exhibit significant activity against MDR-TB and XDR-TB . In addition, some synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-6-amine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . This compound acts as an inhibitor of PI3K, thereby modulating its activity and influencing downstream signaling pathways. Additionally, this compound has been found to interact with proteins involved in cell cycle regulation and apoptosis, further highlighting its significance in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Furthermore, this compound promotes apoptosis in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic genes . It also influences cell signaling pathways, such as the PI3K-AKT pathway, which plays a critical role in cell survival and metabolism . These cellular effects make this compound a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . By inhibiting PI3K, this compound disrupts the PI3K-AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to interact with other enzymes and proteins involved in cell cycle regulation, further contributing to its molecular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects highlight the potential of this compound as a long-lasting therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of optimizing the dosage regimen for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which play a role in its biotransformation . These metabolic processes influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . Additionally, this compound binds to plasma proteins, influencing its bioavailability and tissue distribution . These transport and distribution mechanisms are critical for the therapeutic efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . These modifications direct this compound to specific compartments or organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-6-amine can be synthesized through various methods, including:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Intramolecular Cyclizations: These reactions involve the formation of the imidazo[1,2-a]pyridine ring system through the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-6-carboxylic acid, while reduction may yield imidazo[1,2-a]pyridin-6-ylmethanol .
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different fusion pattern of the imidazole and pyridine rings.
Imidazo[4,5-b]pyridine: This compound features a different isomeric form of the fused ring system.
Uniqueness: this compound is unique due to its specific ring fusion pattern and the presence of an amine group at the 6-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEUDMIHYYXAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462893 | |
Record name | imidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235106-53-3 | |
Record name | imidazo[1,2-a]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,2-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the crystal structure provide about the interaction of imidazo[1,2-a]pyridin-6-amine with the W191G-Gateless variant of Cytochrome C Peroxidase?
A1: The research paper focuses on the crystallographic analysis of the complex formed between this compound and a specific variant of CCP, the W191G-Gateless form. This variant is engineered for easier access to the active site. While the abstract doesn't detail specific interactions, the determination of the crystal structure [] allows researchers to visualize the binding mode of this compound within the enzyme's active site. This information is crucial for understanding how the compound interacts with CCP at the atomic level, potentially revealing key interactions like hydrogen bonding or hydrophobic contacts.
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